(3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride
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Overview
Description
(3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that features a fluorinated benzyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:
Preparation of 3-Fluorobenzyl chloride: This intermediate is synthesized from 3-fluorotoluene through a chlorination reaction using thionyl chloride or phosphorus trichloride.
Formation of (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine: The 3-fluorobenzyl chloride is then reacted with (S)-pyrrolidin-3-yl-amine in the presence of a base such as triethylamine to form the desired amine compound.
Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of 3-fluorobenzyl chloride and (S)-pyrrolidin-3-yl-amine.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions and purification steps.
Quality control: Rigorous testing to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Scientific Research Applications
(3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: Employed in the development of new synthetic methodologies and as a reagent in various organic transformations.
Biological Studies: Investigated for its potential biological activity and interactions with biological targets.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl chloride: A precursor in the synthesis of (3-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride.
3-Fluorobenzyl bromide: Another halogenated benzyl compound with similar reactivity.
(3-Fluoro-benzyl)-hydrazine: A related compound with a hydrazine functional group.
Uniqueness
Properties
IUPAC Name |
(3S)-N-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11;/h1-3,6,11,13-14H,4-5,7-8H2;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJRKNWJXTZAAN-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NCC2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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